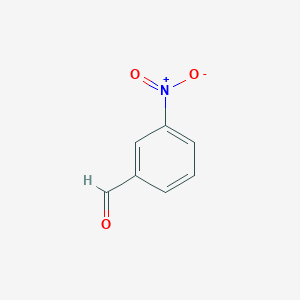

3-Nitrobenzaldehyde

概述

描述

3-Nitrobenzaldehyde (CAS 99-61-6) is a nitro-substituted aromatic aldehyde with the nitro group at the meta position of the benzene ring. It is a pale yellow crystalline solid widely employed as a key intermediate in organic synthesis. Its applications span pharmaceuticals (e.g., nimodipine, nitrendipine), dyes, surfactants, and specialty chemicals . The compound’s electron-withdrawing nitro group significantly influences its reactivity, making it a versatile substrate in condensation, cycloaddition, and catalytic reactions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrobenzaldehyde is typically achieved via the nitration of benzaldehyde. The process involves the following steps :

Nitration Reaction: Benzaldehyde is treated with a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures (5-10°C) to control the exothermic reaction.

Isolation: The reaction mixture is poured onto cracked ice to precipitate the product, which is then collected and purified.

Industrial Production Methods: Industrial production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often further purified through recrystallization or distillation techniques .

化学反应分析

Types of Reactions: 3-Nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Reduction: Sodium borohydride in methanol or ethanol.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Reduction: 3-Aminobenzaldehyde.

Oxidation: 3-Nitrobenzoic acid.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Antimicrobial and Anticancer Activities

3-Nitrobenzaldehyde has been investigated for its potential biological activities. Research indicates that derivatives of this compound, particularly thiosemicarbazones formed from its reaction with thiosemicarbazide, exhibit significant antimicrobial and anticancer properties. These compounds have shown efficacy against various cancer cell lines and microbial pathogens due to their ability to interact with metal ions and form complexes that enhance their biological activity .

Case Study: Thiosemicarbazone Derivatives

A study focused on the synthesis of thiosemicarbazone derivatives from this compound demonstrated their potential as anticancer agents. The synthesized compounds were tested against different cancer cell lines, showing promising results in inhibiting cell proliferation .

Coordination Chemistry

Ligand Formation

this compound acts as a ligand in coordination chemistry, forming complexes with transition metals. The electron-withdrawing nitro group enhances the ligand's ability to stabilize metal ions, making it useful in the synthesis of metal-organic frameworks (MOFs) and other coordination compounds.

Data Table: Metal Complexes Derived from this compound

| Metal Ion | Complex Type | Stability | Applications |

|---|---|---|---|

| Cu²⁺ | [Cu(3-NBA)₂] | High | Catalysis |

| Ni²⁺ | [Ni(3-NBA)₂] | Moderate | Sensors |

| Co²⁺ | [Co(3-NBA)₂] | High | Antimicrobial |

Note: 3-NBA refers to this compound.

Non-Linear Optical Materials

Research has also explored the use of this compound derivatives in non-linear optical (NLO) applications. The thiosemicarbazone complexes derived from this compound have shown promising second harmonic generation (SHG) efficiency, making them candidates for photonic devices .

Organic Synthesis

Building Block for Organic Synthesis

Due to its reactive aldehyde group, this compound serves as a versatile building block in organic synthesis. It can participate in various reactions such as condensation reactions, yielding complex organic molecules that are useful in pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 3-nitrobenzaldehyde depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The aldehyde group can also undergo nucleophilic addition reactions, forming various derivatives .

相似化合物的比较

Chemical Reactivity and Electronic Effects

Electrostatic Potential (ESP)

Among substituted benzaldehydes, 3-nitrobenzaldehyde exhibits the highest ESP (0.122 au), surpassing para-nitro (0.094 au) and ortho-nitro isomers, as well as methoxy- or methyl-substituted derivatives. This enhanced electrophilicity facilitates nucleophilic addition reactions, such as A3-coupling and Schiff base formation .

Reaction Yields in Catalytic Processes

In solvent-free microwave-assisted syntheses, This compound achieves 85% yield in condensation reactions, comparable to 4-nitrobenzaldehyde under identical conditions. However, reaction outcomes are highly condition-dependent; for example, 4-nitrobenzaldehyde yields drop to 10% in certain solvent systems, highlighting the meta isomer’s stability in diverse environments .

Table 1: Reaction Yields of Nitrobenzaldehydes in Selected Reactions

Singlet Oxygen Quenching Efficiency

2-Nitrobenzaldehyde outperforms this compound in blocking singlet oxygen generation (order: 2-NO₂ > DABCO > TBHQ > 3-NO₂ > BHA > 4-NO₂ > BHT). The ortho isomer’s superior activity is attributed to steric and electronic effects enhancing radical scavenging .

Enzyme Kinetics

This compound shows unique substrate specificity for the chicken aldo-keto reductase (AKR) enzyme, with a low Michaelis constant (Kₘ = 0.12 mM) and high catalytic efficiency (kₐₜ/Kₘ = 1,200 min⁻¹·mg⁻¹). In contrast, benzaldehyde dehydrogenase (XylC) exhibits a much higher Kₘ (27 mM) for this compound, suggesting steric hindrance or electronic mismatches in the enzyme’s active site .

Table 2: Enzyme Kinetic Parameters for Nitrobenzaldehydes

| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (mmol/min/mg) | Reference |

|---|---|---|---|---|

| Chicken AKR | This compound | 0.12 | 40–50 | |

| XylC dehydrogenase | This compound | 27 | 150 | |

| XylC dehydrogenase | Benzaldehyde | 1.5 | 45 |

Physical Properties

Solubility

This compound exhibits temperature-dependent solubility in polar solvents like N,N-dimethylformamide (DMF) and alcohols. Its solubility in DMF + n-propanol mixtures is higher than in DMF + ethanol, reflecting solvent polarity effects. Comparatively, 2-nitrobenzaldehyde shows lower solubility in ethyl acetate-based ternary systems .

Toxicity

In aquatic toxicity assays using Tetrahymena pyriformis, This compound (log(1/EC₅₀) = 0.11) is less toxic than 2-nitrobenzaldehyde (log(1/EC₅₀) = 0.17), likely due to differences in bioavailability and metabolic degradation pathways .

Chemosensor Development

The nitro group’s electron-withdrawing properties enhance the sensitivity of chemosensors. For instance, This compound -derived calix[4]resorcinarenes detect Y³⁺ ions with high selectivity, leveraging the meta-nitro group’s electronic effects .

生物活性

3-Nitrobenzaldehyde (CHNO), a nitro-substituted aromatic aldehyde, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of a nitro group (-NO) at the meta position relative to the aldehyde group (-CHO). Its molecular structure contributes to its reactivity and biological activity.

Biological Activities

The biological activities of this compound span several areas:

- Antibacterial Activity : Studies have demonstrated that this compound exhibits significant antibacterial properties. It has been tested against various strains of bacteria, showing effectiveness particularly against Gram-positive and Gram-negative bacteria.

- Antifungal Activity : The compound also displays antifungal properties, making it a candidate for further exploration in antifungal drug development.

- Antimalarial Activity : Preliminary investigations suggest that derivatives of this compound may have potential as antimalarial agents, particularly in the context of drug-resistant strains of Plasmodium falciparum.

- Anti-inflammatory and Antipyretic Effects : Research indicates that compounds derived from this compound can exhibit anti-inflammatory and antipyretic effects, which are crucial for treating various inflammatory conditions.

The mechanisms through which this compound exerts its biological effects are under investigation. Key mechanisms include:

- DNA Interaction : Some studies suggest that this compound can induce DNA damage, leading to mutagenic effects. This property has been evaluated using the Ames test, which assesses mutagenicity in bacterial strains .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory processes, although detailed pathways require further elucidation.

Antibacterial Activity Study

A study conducted by researchers at the University of Khartoum synthesized semicarbazone derivatives from this compound. These derivatives were tested for their antibacterial activity against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). The results indicated:

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| Semicarbazone Ligand | 15 | E. coli |

| Cu(II) Complex | 20 | S. aureus |

| Ni(II) Complex | 18 | S. aureus |

The metal complexes exhibited enhanced antibacterial activity compared to the ligand alone, suggesting that coordination with metal ions increases bioactivity .

Antifungal Activity Assessment

In another study focusing on antifungal properties, this compound was evaluated against various fungal strains. The results showed a significant reduction in fungal growth at concentrations as low as 50 µg/mL, indicating its potential as an antifungal agent .

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 3-nitrobenzaldehyde with high purity and yield?

Methodological Answer:

- Nitration Optimization : Use mixed acid (HNO₃/H₂SO₄) systems to enhance regioselectivity. Higher nitric acid concentrations favor the formation of this compound over the ortho isomer due to increased nitronium ion (NO₂⁺) activity .

- Temperature Control : Maintain temperatures between 20–50°C to balance reaction kinetics and minimize oxidation side reactions (e.g., conversion to nitrobenzoic acids) .

- Yield Monitoring : Employ gas chromatography (GC) or HPLC to track intermediates and final product purity. Reported yields range from 18% to 31.6%, depending on acid composition .

Q. How can researchers safely handle this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Work in a fume hood to avoid inhalation of vapors (H335 hazard) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent dust dispersion .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- FTIR Spectroscopy : Identify characteristic peaks (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, nitro group asymmetric stretch at ~1530 cm⁻¹) .

- X-ray Crystallography : Resolve crystal structure using a Bruker D8 Quest diffractometer with graphite-monochromated Cu-Kα radiation (λ = 1.54178 Å). Refinement parameters: , , with SADABS absorption correction .

- NMR : Confirm molecular structure via ¹H NMR (aldehyde proton at ~10.0 ppm, aromatic protons at 7.5–8.5 ppm) .

Q. How can isomers (e.g., 2-nitrobenzaldehyde) be separated from this compound?

Methodological Answer:

- Chromatographic Separation : Use silica gel column chromatography with a hexane/ethyl acetate gradient (7:3 ratio) to resolve isomers .

- Crystallization : Leverage differential solubility in ethanol/water mixtures; this compound crystallizes at lower temperatures (mp 54–57°C) .

Advanced Research Questions

Q. What reaction mechanisms explain the selectivity for this compound in nitration reactions?

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS) : Nitronium ion (NO₂⁺) attacks the benzaldehyde ring. Meta selectivity arises from electron-withdrawing effects of the aldehyde group, destabilizing ortho/para transition states .

- Kinetic Modeling : Develop pseudo-first-order rate equations based on nitronium ion concentration. Experimental selectivity to this compound correlates with [NO₂⁺] (R² > 0.95) .

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in multicomponent reactions?

Methodological Answer:

- HOMO-LUMO Analysis : Calculate frontier molecular orbitals to assess nucleophilic/electrophilic sites. This compound’s LUMO (-1.8 eV) interacts strongly with electron-rich partners (e.g., urea derivatives) in Knoevenagel condensations .

- Transition State Modeling : Use Gaussian 16 with B3LYP/6-31G(d) basis set to simulate reaction pathways and energy barriers .

Q. What strategies mitigate oxidation byproducts during this compound synthesis?

Methodological Answer:

- Oxidative Stability Testing : Monitor nitrobenzoic acid formation via HPLC under varying conditions. At 50°C, this compound oxidation increases by 15% compared to 20°C .

- Additive Screening : Introduce radical scavengers (e.g., BHT) to suppress autoxidation pathways .

Q. How can polymorphic forms of this compound be characterized and controlled?

Methodological Answer:

- Crystallography : Compare unit cell parameters () across polymorphs using single-crystal X-ray diffraction .

- Solvent Engineering : Recrystallize from toluene/ethanol to favor the thermodynamically stable monoclinic phase (space group ) .

Q. What role does this compound play in synthesizing bioactive heterocycles?

Methodological Answer:

- One-Pot Synthesis : Condense with malononitrile and dimethyl 3-oxopentanedioate to form 4H-pyran intermediates, precursors to anticancer agents (e.g., IC₅₀ = 12 μM against HT-29 cells) .

- Reductive Amination : Catalytically reduce the nitro group to amine for subsequent coupling with isocyanates .

Q. How can researchers validate crystallographic data for this compound?

Methodological Answer:

- Data Validation Tools : Use PLATON to check for missed symmetry and twinning. Reported and ensure high data quality .

- Displacement Parameters : Analyze anisotropic displacement ellipsoids (mean ) to confirm atomic positional accuracy .

属性

IUPAC Name |

3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETIVVHRRQLWFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049383 | |

| Record name | 3-Nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [MSDSonline] | |

| Record name | 3-Nitrobenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9236 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-61-6 | |

| Record name | 3-Nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-NITROBENZALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4O92KO71Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。